molecular formula C8H8N2O B168984 8-Methoxyimidazo[1,2-a]pyridine CAS No. 100592-04-9

8-Methoxyimidazo[1,2-a]pyridine

Cat. No.: B168984
CAS No.: 100592-04-9
M. Wt: 148.16 g/mol
InChI Key: HOQWGIUSKXZJJV-UHFFFAOYSA-N
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Description

8-Methoxyimidazo[1,2-a]pyridine is a heterocyclic compound with the molecular formula C8H8N2O. It is part of the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound features a fused bicyclic structure, combining an imidazole ring with a pyridine ring, and a methoxy group at the 8th position.

Safety and Hazards

8-Methoxyimidazo[1,2-a]pyridine is harmful if swallowed and may cause skin and eye irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and to use personal protective equipment .

Future Directions

The future directions for the study of 8-Methoxyimidazo[1,2-a]pyridine and other imidazo[1,2-a]pyridines involve further exploration of their synthesis methods and potential pharmaceutical applications . The ecological impact of the methods and the mechanistic aspects are also areas of interest .

Biochemical Analysis

Biochemical Properties

8-Methoxyimidazo[1,2-a]pyridine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can bind to certain receptors, influencing signal transduction pathways and cellular responses .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving kinase enzymes . This compound can modulate gene expression by interacting with transcription factors, leading to changes in the production of specific proteins . Furthermore, this compound affects cellular metabolism by altering the activity of metabolic enzymes, which can impact the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their function . This binding can lead to changes in the enzyme’s conformation and activity, affecting downstream biochemical pathways. Additionally, this compound can interact with DNA and RNA, influencing gene expression and protein synthesis . These interactions are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but can degrade when exposed to light or high temperatures . Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At high doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination from the body . The compound can also affect the levels of various metabolites, influencing metabolic flux and overall cellular metabolism . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, this compound can be transported into the cell via membrane transporters and subsequently distributed to various organelles . This distribution pattern is important for understanding the compound’s cellular effects and potential therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function . The compound may be directed to certain compartments or organelles through targeting signals or post-translational modifications . For example, it can accumulate in the nucleus, where it interacts with DNA and transcription factors to modulate gene expression . Alternatively, this compound may localize to the mitochondria, affecting metabolic processes and energy production .

Chemical Reactions Analysis

Types of Reactions: 8-Methoxyimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives with additional functional groups .

Comparison with Similar Compounds

Uniqueness: 8-Methoxyimidazo[1,2-a]pyridine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance its solubility and interaction with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

8-methoxyimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-11-7-3-2-5-10-6-4-9-8(7)10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOQWGIUSKXZJJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CN2C1=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00540638
Record name 8-Methoxyimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00540638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100592-04-9
Record name 8-Methoxyimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00540638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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